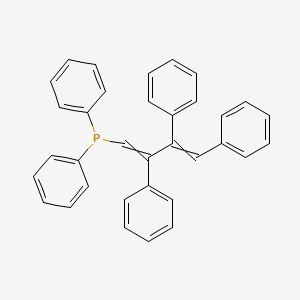
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane is a complex organic compound known for its unique structure and properties It is characterized by the presence of multiple phenyl groups attached to a butadiene backbone, with a phosphane group adding to its chemical diversity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane typically involves multi-step organic reactions. One common method includes the reaction of triphenylphosphine with a suitable butadiene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphane group to phosphine, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and the development of new materials.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane exerts its effects involves interactions with molecular targets, such as metal ions in coordination complexes. The phosphane group can donate electron density to metal centers, facilitating various catalytic processes. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphane compound with three phenyl groups, commonly used in organic synthesis and catalysis.
Tetraphenylphosphonium: A related compound with four phenyl groups, known for its stability and use in material science.
Uniqueness
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane stands out due to its extended conjugated system and multiple phenyl groups, which enhance its reactivity and potential applications. Its unique structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
685527-95-1 |
|---|---|
Formule moléculaire |
C34H27P |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
diphenyl(2,3,4-triphenylbuta-1,3-dienyl)phosphane |
InChI |
InChI=1S/C34H27P/c1-6-16-28(17-7-1)26-33(29-18-8-2-9-19-29)34(30-20-10-3-11-21-30)27-35(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27H |
Clé InChI |
FNMBRFMDRGEMQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


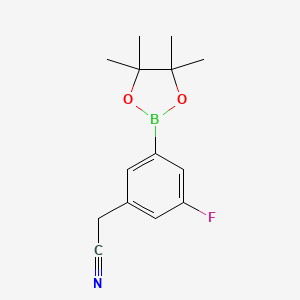
![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)
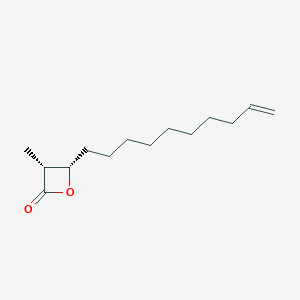
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
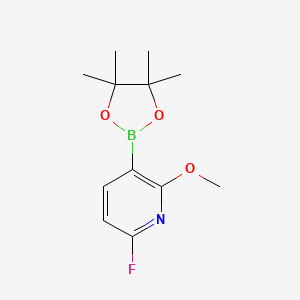
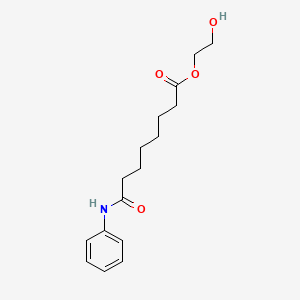
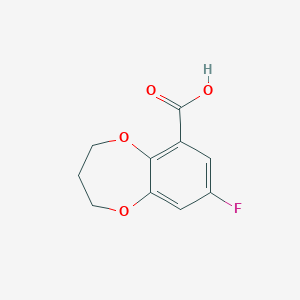

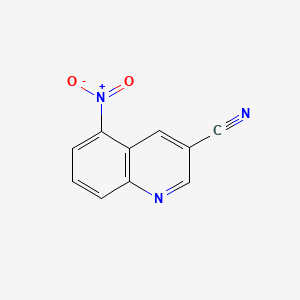
![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
